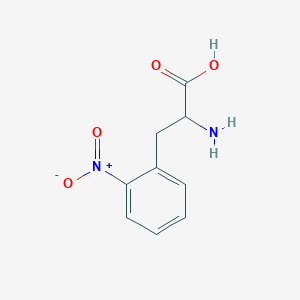

2-Amino-3-(2-nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-75-1 | |

| Record name | NSC21949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis of 2-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis protocols for 2-Amino-3-(2-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical and biochemical research. The guide details experimental methodologies, quantitative data, and visual representations of the synthetic pathways.

Direct Nitration of L-Phenylalanine

The most common method for the synthesis of nitrophenylalanine isomers is the direct nitration of L-phenylalanine using a mixed acid solution of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho-, meta-, and para-nitrophenylalanine isomers. The ortho-isomer, this compound, is formed as a byproduct along with the major para- and minor meta-isomers.

General Experimental Protocol

A typical procedure for the nitration of L-phenylalanine involves the slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of L-phenylalanine at a controlled temperature.

Materials:

-

L-Phenylalanine

-

Concentrated Sulfuric Acid (95-98%)

-

Concentrated Nitric Acid (65-70%)

-

Ice

-

Ammonia solution or other base for neutralization

-

Solvents for extraction and crystallization (e.g., ethanol, water)

Procedure:

-

Dissolution: L-Phenylalanine is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in a reaction vessel equipped with a stirrer and a cooling bath.

-

Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the L-phenylalanine solution while maintaining the low temperature.

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto crushed ice to quench the reaction.

-

Neutralization: The acidic solution is carefully neutralized with a base, such as an ammonia solution, to a pH of approximately 7. This causes the precipitation of the nitrophenylalanine isomers.

-

Isolation of Isomer Mixture: The precipitated solid, a mixture of 2-, 3-, and 4-nitrophenylalanine, is collected by filtration, washed with cold water, and dried.

Separation and Purification of this compound

The primary challenge in this synthesis is the separation of the desired 2-nitro isomer from the other isomers. This is typically achieved through methods that exploit the differences in the physical properties of the isomers, such as solubility and chromatographic affinity.

-

Fractional Crystallization: This technique relies on the differential solubility of the isomers in a particular solvent system. By carefully selecting the solvent and controlling the temperature, the isomers can be selectively precipitated. This process may need to be repeated multiple times to achieve high purity.

-

Chromatography: Column chromatography is a powerful technique for separating the isomers. A suitable stationary phase (e.g., silica gel) and a mobile phase are chosen to achieve differential elution of the ortho-, meta-, and para-isomers. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale separations.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the nitration of L-phenylalanine. It is important to note that the yield of the 2-nitro isomer is generally lower than that of the 4-nitro isomer.

| Parameter | Value | Reference |

| Reactants | ||

| L-Phenylalanine | 1 equivalent | [1][2] |

| Concentrated H₂SO₄ | Varies (e.g., 2-4 volumes per mole of Phenylalanine) | [1][2] |

| Concentrated HNO₃ | Varies (e.g., 1-3 equivalents) | [1][2] |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | [2] |

| Reaction Time | 1 - 4 hours | [2] |

| Product Information | ||

| Major Product | 4-Amino-3-(4-nitrophenyl)propanoic acid | [2] |

| Byproducts | This compound, 3-Amino-3-(3-nitrophenyl)propanoic acid | [2] |

| Typical Yield of 4-nitro isomer | 50 - 65% | [2] |

| Yield of 2-nitro isomer | Lower than 4-nitro isomer (specific yield not widely reported) |

Strecker Synthesis of this compound

An alternative route to this compound is the Strecker synthesis, which builds the amino acid from an aldehyde. This method offers a more direct route to the desired isomer, avoiding the need for isomer separation.

Conceptual Workflow

The Strecker synthesis involves a three-component reaction between an aldehyde (2-nitrobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitro-phenylalanine (2-NPA), is a synthetic amino acid that has garnered significant interest in the fields of chemical biology and protein engineering. Its unique photochemical properties, specifically its ability to induce site-specific cleavage of a polypeptide backbone upon exposure to UV light, make it a powerful tool for controlling protein activity with high spatial and temporal resolution. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its application in protein engineering workflows.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties influence its solubility, stability, and reactivity.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Nitrophenylalanine, 2-NPA | [1][2] |

| CAS Number | 35378-63-3 | N/A |

| Molecular Formula | C₉H₁₀N₂O₄ | N/A |

| Molecular Weight | 210.19 g/mol | N/A |

Quantitative Physicochemical Data

| Property | Value | Notes |

| Melting Point | Not available | Data for the 3-nitro isomer is 256-258 °C. |

| Boiling Point | Not available | Data for the 3-nitro isomer is 410.8 ± 35.0 °C at 760 mmHg. |

| Solubility | Slightly soluble in water. | General observation. Quantitative data not available. |

| pKa | Not available | Expected to have two pKa values, one for the carboxylic acid group (~2-3) and one for the amino group (~9-10). |

| logP | Not available | Predicted values for related nitro-phenylalanine isomers vary. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for the synthesis of this compound and the determination of its key properties.

Synthesis of Fmoc-2-Amino-3-(2-nitrophenyl)propanoic acid

For its application in solid-phase peptide synthesis, this compound is typically used as its N-α-Fmoc protected derivative.

Materials:

-

This compound

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns).

Procedure:

-

Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel to obtain the pure Fmoc-2-Amino-3-(2-nitrophenyl)propanoic acid.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a melting point capillary to a height of 2-3 mm.

-

Place the capillary in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially to get an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement, but slow the heating rate to 1-2 °C/min when the temperature is within 20 °C of the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Determination of Solubility

Solubility is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by acid-base titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Reagents:

-

A known concentration of this compound solution

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume and concentration of the this compound solution in a beaker with a stir bar.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized strong base, adding small, known volumes and recording the pH after each addition.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

Plot the pH of the solution as a function of the volume of base added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first pKa (for the carboxylic acid) will be in the acidic range, and the second pKa (for the amino group) will be in the basic range.

Mandatory Visualizations

Experimental Workflow: Photocleavage of a Protein Containing this compound

The following diagram illustrates the workflow for the site-specific cleavage of a protein using genetically incorporated this compound.[1]

Caption: Workflow for site-specific protein cleavage using 2-nitrophenylalanine.

Logical Relationship: Influence of Physicochemical Properties on Application

This diagram illustrates how the core physicochemical properties of this compound are critical for its successful application in protein engineering.

Caption: Physicochemical properties dictating the utility of 2-nitrophenylalanine.

References

A Technical Guide to 2-Amino-3-(2-nitrophenyl)propanoic Acid: Properties, Synthesis, and Applications in Photocleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-(2-nitrophenyl)propanoic acid, a synthetic amino acid of significant interest in biochemical and biomedical research. This document details its chemical identifiers, physicochemical properties, a general synthesis approach, and a key application in the site-specific photocleavage of peptides and proteins.

Core Identifiers and Physicochemical Properties

This compound is commercially available as a racemic mixture and as individual enantiomers, most notably the L-isomer, which is often referred to as 2-nitro-L-phenylalanine. The identifiers and properties of both forms are summarized below.

| Identifier/Property | DL-2-Amino-3-(2-nitrophenyl)propanoic acid | L-2-Amino-3-(2-nitrophenyl)propanoic acid |

| CAS Number | 35378-63-3 | 19883-75-1[1] |

| Synonyms | H-DL-Phe(2-NO2)-OH | 2-Nitro-L-phenylalanine, L-o-nitrophenylalanine |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄[1] |

| Molecular Weight | 210.19 g/mol | 210.19 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)--INVALID-LINK--[O-] | C1=CC=C(C(=C1)C--INVALID-LINK--N)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-3-1-2-4-7(6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |

| Melting Point | Not specified | 223 °C (decomposes)[1] |

| Boiling Point | Not specified | 385.4 °C (predicted)[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of L-phenylalanine using a mixture of nitric acid and sulfuric acid. This reaction, however, yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer being the major product. The separation of the desired ortho-isomer from this mixture presents a significant challenge and often requires chromatographic techniques.

General Experimental Protocol for Nitration of L-Phenylalanine:

-

Dissolution: L-phenylalanine is slowly dissolved in concentrated sulfuric acid at a reduced temperature (typically between -5°C and 0°C) with constant stirring.

-

Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the L-phenylalanine solution. The temperature is carefully maintained below 0°C throughout the addition to control the exothermic reaction and minimize side-product formation.

-

Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at low temperature before being carefully poured onto crushed ice.

-

Neutralization and Precipitation: The acidic solution is then neutralized with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of approximately 6. This causes the precipitation of the nitrophenylalanine isomers.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. The separation of the 2-nitro (ortho) isomer from the 3-nitro (meta) and 4-nitro (para) isomers is typically achieved by fractional crystallization or column chromatography.

Application in Photocleavage of Polypeptide Backbones

A significant application of this compound, particularly the L-enantiomer, is its use as a photo-cleavable unnatural amino acid in peptide and protein chemistry. When incorporated into a polypeptide chain, irradiation with UV light can induce site-specific cleavage of the peptide backbone.

Mechanism of Photocleavage

The photocleavage mechanism involves an intramolecular reaction initiated by the excitation of the ortho-nitro group upon UV irradiation. This leads to the formation of a cinnoline ring derivative and cleavage of the adjacent peptide bond, resulting in a C-terminal carboxylate group and an N-terminal cinnoline group. This process allows for the precise control of protein and peptide function with high spatial and temporal resolution.

Experimental Protocol for Photocleavage of a Peptide Containing 2-Nitrophenylalanine

The following is a general protocol for the photocleavage of a peptide containing a 2-nitrophenylalanine residue, based on the work of Peters et al. (2009).[2]

-

Peptide Synthesis and Purification: The peptide containing the 2-nitrophenylalanine residue is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The unnatural amino acid is typically incorporated as an Fmoc-protected derivative. The synthesized peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: A stock solution of the purified peptide is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired concentration in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Irradiation: The peptide solution is irradiated with a UV light source, typically a mercury arc lamp, with a wavelength around 365 nm. The irradiation is carried out for a specific duration, which can be optimized to achieve the desired cleavage efficiency.

-

Analysis of Cleavage Products: The extent of photocleavage is monitored and the cleavage products are analyzed using techniques such as RP-HPLC and mass spectrometry.

Experimental Workflow for Photocleavage

Caption: Workflow for the photocleavage of a peptide containing 2-nitrophenylalanine.

Signaling Pathways and Biological Interactions

Currently, this compound is primarily utilized as a tool in chemical biology and protein engineering for its photocleavage properties.[1] Its direct involvement in specific endogenous signaling pathways has not been a major focus of research. The primary biological interaction of significance is its incorporation into proteins by engineered aminoacyl-tRNA synthetases, allowing for its site-specific insertion in response to a nonsense codon during protein translation. This enables the generation of photoregulatable proteins.

Conclusion

This compound is a valuable synthetic amino acid with a unique application in the photocleavage of polypeptide backbones. Its properties allow for the precise, light-induced control of peptide and protein structure and function, making it a powerful tool for researchers in drug development, cell biology, and proteomics. While its synthesis requires careful control and purification, its utility in creating photo-responsive biological systems is well-established. Further research may uncover novel applications for this versatile molecule.

References

Solubility Profile of 2-Amino-3-(2-nitrophenyl)propanoic Acid in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Amino-3-(2-nitrophenyl)propanoic acid and its structural isomers in common laboratory solvents. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document summarizes available data for its closely related isomers, 3-nitrophenyl and 4-nitrophenyl derivatives, to provide valuable insights. Additionally, a general experimental protocol for solubility determination is outlined.

Quantitative Solubility Data

The solubility of nitrophenyl-substituted amino propanoic acid derivatives is influenced by the position of the nitro group on the phenyl ring. The following table summarizes the available quantitative solubility data for these compounds in aqueous solutions. It is important to note that for organic solvents, only qualitative descriptions are available.

| Compound | Solvent | Solubility | Conditions |

| (S)-2-Amino-3-(3-nitrophenyl)propanoic acid | Water | 29.17 mg/mL (138.78 mM) | Ultrasonic and adjust pH to 9 with 1 M NaOH[1][2] |

| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate | Water | 16.67 mg/mL (73.05 mM) | Ultrasonic, warming, adjust pH to 10 with 1 M NaOH, and heat to 60°C[3] |

| 3-Amino-3-(2-nitrophenyl)propionic acid | Water | Slightly soluble | Not specified[4] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound, based on the gravimetric method. This method is widely applicable for determining the solubility of amino acids in various solvent systems[5].

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

-

Analyte (e.g., this compound)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum chamber

Procedure:

-

Sample Preparation: Add an excess amount of the analyte to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or weight of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette to prevent precipitation.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and record the exact weight of the solution. Evaporate the solvent using a drying oven or a vacuum chamber until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume (or mass) of the solvent in the aliquot.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound in the laboratory.

Caption: A logical workflow for the experimental determination of compound solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acide 3-Amino-3-(2-nitrophényl)propionique, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of Nitrophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylalanine derivatives, a class of non-proteinogenic amino acids, have carved a significant niche in the landscape of chemical biology, drug discovery, and materials science. Characterized by the presence of a nitro group on the phenyl ring of phenylalanine, these compounds possess unique chemical and physical properties that have been harnessed for a multitude of applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of nitrophenylalanine derivatives, with a focus on the ortho-, meta-, and para-isomers.

Discovery and Historical Context

The journey of nitrophenylalanine derivatives is intertwined with the broader history of amino acid chemistry. While the exact first synthesis of a nitrophenylalanine isomer is not definitively documented in readily available literature, its conceptual origins can be traced back to the pioneering work on amino acid synthesis in the late 19th and early 20th centuries. The groundbreaking work of chemists like Emil Erlenmeyer, particularly the Erlenmeyer-Plöchl synthesis of azlactones from N-acylglycines and aldehydes, laid the foundation for the synthesis of a wide array of substituted alpha-amino acids. It is plausible that early explorations into the reactivity of aromatic aldehydes, including nitrobenzaldehydes, in such reactions led to the first preparations of nitrophenylalanine derivatives.

The modern era of nitrophenylalanine research has been largely driven by the advent of genetic code expansion, a revolutionary technology that allows for the site-specific incorporation of unnatural amino acids into proteins. This has transformed nitrophenylalanine derivatives from mere chemical curiosities into powerful tools for probing and engineering biological systems.

Synthesis of Nitrophenylalanine Isomers

The primary method for synthesizing nitrophenylalanine isomers is through the nitration of L-phenylalanine or via multi-step syntheses starting from the corresponding nitrobenzaldehydes.

Synthesis of p-Nitro-L-phenylalanine by Direct Nitration

A common and straightforward method for the synthesis of p-nitro-L-phenylalanine involves the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Nitration of L-Phenylalanine [1][2]

-

Dissolution: Dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated sulfuric acid (95-98%) at 0°C with stirring.

-

Nitration: Slowly add 3.0 mL of concentrated nitric acid (90%) dropwise to the stirring solution, maintaining the temperature at approximately 0°C.

-

Reaction Quenching: After the addition is complete, allow the solution to stir for an additional 10-15 minutes. Pour the reaction mixture over approximately 200 mL of ice and dilute to about 700 mL with water.

-

Neutralization and Precipitation: Heat the solution to a boil and neutralize it with lead(II) carbonate (approximately 80 g).

-

Filtration and Purification: Filter the resulting precipitate. Treat the supernatant with hydrogen sulfide gas to precipitate any remaining lead ions, followed by another filtration. Reduce the filtrate volume to one-third. The solid that forms is collected by filtration and washed with 95% ethanol.

-

Recrystallization: Recrystallize the product from boiling water to yield p-nitrophenylalanine.

Table 1: Comparison of Synthesis Methods for p-Nitro-L-phenylalanine

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Batch Reactor | Conc. H₂SO₄, Conc. HNO₃ | 0 | 3 h | 65.2 | [3] |

| Tubular Reactor | Conc. H₂SO₄, Conc. HNO₃ | 50 | 5 min | 80.9 | [3] |

| PrepChem Protocol | Conc. H₂SO₄, Conc. HNO₃, PbCO₃ | 0 | 10-15 min | 50-55 | [1] |

| Coil Reactor | Conc. H₂SO₄, Conc. HNO₃ | 25-100 | 3-10 min | Not specified | [2] |

Synthesis of o- and m-Nitrophenylalanine

The direct nitration of phenylalanine primarily yields the para-isomer, with the ortho-isomer as a minor byproduct. The meta-isomer is generally not formed in significant amounts under these conditions. Therefore, the synthesis of o- and m-nitrophenylalanine typically proceeds from the corresponding nitrobenzaldehydes through methods like the Erlenmeyer-Plöchl synthesis or the Strecker synthesis.

Experimental Protocol: General Synthesis from Nitrobenzaldehydes (Conceptual)

A general approach involves the condensation of the respective nitrobenzaldehyde with a glycine equivalent, followed by reduction and hydrolysis. For instance, in an Erlenmeyer-Plöchl type synthesis, the nitrobenzaldehyde would be reacted with N-acetylglycine in the presence of a base and acetic anhydride to form an azlactone, which is then reduced and hydrolyzed to the desired nitrophenylalanine.

Physicochemical and Spectroscopic Properties

The position of the nitro group on the phenyl ring significantly influences the electronic and steric properties of the nitrophenylalanine isomers, which in turn dictates their spectroscopic characteristics and applications.

Table 2: Physicochemical Properties of Nitrophenylalanine Isomers

| Property | p-Nitrophenylalanine | o-Nitrophenylalanine | m-Nitrophenylalanine |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.19 g/mol |

| Appearance | White to off-white solid | Data not readily available | Data not readily available |

| CAS Number | 619-65-8 (L-isomer) | 19883-75-1 (L-isomer) | 169530-97-6 (D-isomer) |

Table 3: Spectroscopic Data of Nitrophenylalanine Isomers

| Spectroscopic Data | p-Nitrophenylalanine | o-Nitrophenylalanine | m-Nitrophenylalanine |

| ¹H NMR (ppm) | Aromatic protons typically show two doublets in the region of 7.4-8.2 ppm. The α- and β-protons appear in the aliphatic region. | Aromatic protons will show a more complex splitting pattern due to the lack of symmetry. | Aromatic protons will exhibit a complex splitting pattern. |

| ¹³C NMR (ppm) | Aromatic carbons typically appear in the range of 120-150 ppm. The ipso-carbon attached to the nitro group is significantly deshielded. | Aromatic carbons will show distinct chemical shifts due to the ortho-substitution. | Aromatic carbons will have characteristic shifts based on the meta-substitution. |

| FTIR (cm⁻¹) | Asymmetric NO₂ stretch: ~1515-1530; Symmetric NO₂ stretch: ~1340-1350; C=O stretch (acid): ~1700-1725; N-H stretch (amine): ~3000-3300. | Asymmetric NO₂ stretch: ~1520-1540; Symmetric NO₂ stretch: ~1340-1360. | Asymmetric NO₂ stretch: ~1525-1545; Symmetric NO₂ stretch: ~1345-1365. |

Key Applications in Research and Drug Development

Nitrophenylalanine derivatives have become indispensable tools in various fields of scientific research and are being explored for their therapeutic potential.

Genetic Code Expansion and Protein Engineering

One of the most significant applications of nitrophenylalanine derivatives is their use as unnatural amino acids in genetic code expansion. This technique allows for the site-specific incorporation of these amino acids into proteins in living cells.

-

p-Nitrophenylalanine (pNO₂-Phe): This isomer is often used as a fluorescent probe and a tool to study protein-protein interactions. The nitro group can act as a fluorescence quencher, and its reduction to an amino group provides a reactive handle for further chemical modification.

-

o-Nitrophenylalanine (oNPA): This derivative is a photocleavable amino acid. Upon irradiation with UV light, the polypeptide backbone at the site of oNPA incorporation is cleaved. This allows for precise spatial and temporal control over protein function.[4]

Experimental Workflow: Genetic Incorporation of Unnatural Amino Acids

Caption: Genetic incorporation of nitrophenylalanine via amber suppression.

Photocontrol of Biological Processes

The photocleavable nature of o-nitrophenylalanine provides a powerful method for controlling protein activity and signaling pathways with light.[4]

Experimental Workflow: Photocleavage of a Protein

Caption: Workflow for photocleavage of a protein containing o-nitrophenylalanine.

Application in Studying Signaling Pathways

While specific, detailed examples are emerging, the unique properties of nitrophenylalanine derivatives make them well-suited for dissecting complex signaling cascades.

-

Kinase Signaling: Photocleavable o-nitrophenylalanine can be incorporated into a kinase or its substrate. Light-induced cleavage can then be used to activate or inactivate the kinase or release a substrate, allowing researchers to study the temporal dynamics of phosphorylation events in pathways like the MAPK or EGFR signaling cascades.

-

GPCR Signaling: p-Nitrophenylalanine can be incorporated into a G-protein coupled receptor (GPCR) or its ligand to study ligand binding and receptor activation. The nitro group can serve as a spectroscopic probe to monitor conformational changes upon ligand binding.

Drug Development

Nitrophenylalanine derivatives are also being investigated as components of therapeutic agents. The nitro group can be a key pharmacophore or can be used to modulate the pharmacokinetic properties of a drug candidate. For instance, nitrophenylalanine-containing peptides have been explored as enzyme inhibitors.

Table 4: Quantitative Data on Nitrophenylalanine Derivatives in Biological Systems

| Derivative | Application | Target/System | Quantitative Value | Unit | Reference |

| o-Nitrophenylalanine | Photocleavage | Model Peptide | Quantum Yield (Φ) = 0.07 ± 0.01 | - | [4] |

| p-Nitrophenylalanine | Biosynthesis | E. coli | Titer = 820 ± 130 | µM | [5] |

Conclusion

From their historical roots in classical organic synthesis to their modern applications at the forefront of chemical biology, nitrophenylalanine derivatives have proven to be remarkably versatile molecules. Their continued use in genetic code expansion, photocontrol of biological processes, and drug discovery promises to yield further insights into the complexities of living systems and to pave the way for novel therapeutic interventions. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of these fascinating compounds in their own work.

References

Spectroscopic Analysis of 2-Amino-3-(2-nitrophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-(2-nitrophenyl)propanoic acid, a key building block in various chemical syntheses. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a compilation of predicted and representative spectroscopic data based on its chemical structure and known spectral characteristics of related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.5 - 7.7 | m | 2H | Ar-H |

| ~7.3 - 7.4 | t | 1H | Ar-H |

| ~4.0 - 4.2 | dd | 1H | α-CH |

| ~3.2 - 3.4 | m | 2H | β-CH₂ |

| ~2.5 - 3.5 (broad) | s | 3H | -NH₂ and -COOH |

Note: Chemical shifts are referenced to a standard internal solvent signal. The broad signal for the amine and carboxylic acid protons is due to chemical exchange and will vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 - 175 | C=O (Carboxylic Acid) |

| ~148 - 150 | Ar-C (C-NO₂) |

| ~133 - 135 | Ar-CH |

| ~128 - 130 | Ar-CH |

| ~124 - 126 | Ar-CH |

| ~123 - 125 | Ar-C |

| ~54 - 56 | α-CH |

| ~35 - 38 | β-CH₂ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3000 (broad) | Strong | O-H stretch (Carboxylic Acid) |

| 3100 - 3000 | Medium | N-H stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | Medium | N-H bend (Amine) |

| ~1520 | Strong | Asymmetric N-O stretch (Nitro group) |

| ~1350 | Strong | Symmetric N-O stretch (Nitro group) |

| 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210.06 | 100 | [M]⁺ (Molecular Ion) |

| 165.06 | ~40 | [M - COOH]⁺ |

| 164.05 | ~60 | [M - NO₂]⁺ |

| 136.05 | ~30 | [M - COOH - CH₂NH₂]⁺ |

Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for amino acids and should be adapted for the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound and the desired information.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, acquire a one-dimensional ¹³C NMR spectrum.

-

A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization. The concentration should be in the low µg/mL to ng/mL range.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and abundant signal for the molecular ion.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

-

To obtain fragmentation data (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an amino acid like this compound.

Caption: General workflow for spectroscopic analysis.

Unveiling the Potential: A Technical Guide to the Biological Activities of ortho-Nitrophenylalanine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Nitrophenylalanine (o-NPA) and its derivatives represent a class of synthetic amino acids with significant potential in biomedical research and drug development. The strategic placement of a nitro group at the ortho position of the phenyl ring confers unique photochemical and biological properties. This technical guide provides an in-depth exploration of the known and potential biological activities of o-NPA compounds, with a primary focus on their well-established role as photolabile protecting groups ("photocages") for spatiotemporal control of biological processes. Additionally, this guide delves into emerging evidence suggesting their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of key mechanisms and workflows are presented to facilitate further research and application of these versatile compounds.

Introduction to ortho-Nitrophenylalanine (o-NPA)

ortho-Nitrophenylalanine is a non-proteinogenic amino acid characterized by a nitro group substituted at the ortho position of the phenylalanine side chain. This modification dramatically alters the electronic and steric properties of the molecule compared to its natural counterpart, paving the way for a range of biological applications. The primary and most extensively studied activity of o-NPA is its function as a photolabile protecting group. Upon irradiation with UV light, the o-nitrobenzyl moiety undergoes a photochemical reaction, leading to the cleavage of a peptide bond or the release of a "caged" molecule. This property has been harnessed to control the activity of peptides and proteins with high spatial and temporal resolution. Beyond this well-established application, recent studies have begun to explore the intrinsic biological activities of o-NPA derivatives, including their potential as antimicrobial and anticancer therapeutics.

Photocleavable Properties of o-NPA: A Tool for Spatiotemporal Control

The paramount biological application of o-NPA lies in its use as a "photocage." When incorporated into a peptide or protein, the polypeptide backbone can be selectively cleaved at the site of the o-NPA residue upon irradiation with UV light, typically around 365 nm.[1] This process allows for the activation or deactivation of biologically active peptides and proteins in a controlled manner, both in vitro and within living cells.[1]

Mechanism of Photocleavage

The photocleavage of the polypeptide backbone at an o-NPA residue proceeds through an unusual cinnoline-forming reaction.[1] Upon absorption of UV light, the ortho-nitrobenzyl group undergoes an intramolecular rearrangement to form an α-hydroxy-substituted nitrosophenyl group. The resulting nitroso group then reacts with the N-terminal amide group to form a cyclic azo intermediate. Subsequent hydrolysis of the activated carbonyl group leads to the cleavage of the peptide bond, yielding a C-terminal carboxylate and an N-terminal cinnoline ring.[1]

References

Structural Analysis of 2-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Amino-3-(2-nitrophenyl)propanoic acid, a nitro-containing aromatic amino acid of interest in biochemical and pharmaceutical research. This document collates available physicochemical data, proposes detailed experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the known roles of related nitro compounds. The guide is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Chemical and Physical Properties

This compound, a derivative of phenylalanine, possesses a unique combination of functional groups that dictate its chemical behavior and potential biological activity. The presence of the nitro group on the phenyl ring significantly influences its electronic properties and reactivity. A summary of its key computed and experimental properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 210.19 g/mol | --INVALID-LINK-- |

| CAS Number | 35378-63-3 | Abound Chemicals[1] |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | White to pale brown powder (expected) | Thermo Fisher Scientific[2] |

| Purity | ≥97.5% (typical for commercial samples) | Thermo Fisher Scientific[2] |

| Melting Point | Decomposes at 230°C (for the 4-nitro isomer) | Google Patents[3] |

| Solubility | Expected to be soluble in aqueous acidic and basic solutions. | General chemical knowledge |

| XLogP3 | -1.2 (for the 3-nitro isomer) | --INVALID-LINK-- |

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the alpha-carbon, and the diastereotopic methylene protons of the side chain. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. The protons of the amino and carboxylic acid groups may be observable as broad signals, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the phenyl ring will show characteristic shifts, with the carbon bearing the nitro group being significantly downfield. The carbonyl carbon of the carboxylic acid will also appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Broad absorptions in the region of 3000-3400 cm⁻¹ corresponding to the amino group.

-

O-H stretching: A very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O stretching: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

-

N-O stretching (nitro group): Two strong absorptions, one symmetric and one asymmetric, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for the determination of the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 210.19. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and side-chain fragmentation.[4][5]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule. Obtaining suitable crystals for analysis is a prerequisite. The resulting crystallographic data would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Protocols

The following are proposed, generalized protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on laboratory conditions and available instrumentation.

Proposed Synthesis Workflow

A potential synthetic route to this compound could involve the nitration of L-phenylalanine. A similar procedure has been described for the synthesis of the 4-nitro isomer.[3]

Caption: Proposed synthesis workflow for this compound.

Protocol:

-

Dissolution: Dissolve L-phenylalanine in a strong acid, such as concentrated sulfuric acid, under cooling.

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature to control the reaction rate and regioselectivity.

-

Quenching: After the reaction is complete, carefully pour the reaction mixture onto ice to precipitate the product.

-

Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system.

Analytical Workflow

Caption: Analytical workflow for the structural characterization of the synthesized compound.

Protocols:

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O with DCl or NaOD, or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data to determine chemical shifts, coupling constants, and integration.

-

-

IR Spectroscopy:

-

Prepare a sample of the solid compound, either as a KBr pellet or using an ATR accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

-

Mass Spectrometry:

-

Dissolve the sample in a suitable solvent for ESI-MS or use a direct insertion probe for EI-MS.

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.

-

-

X-ray Crystallography:

-

Grow single crystals of the compound from a suitable solvent by slow evaporation or other crystallization techniques.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to obtain the final atomic coordinates and structural parameters.

-

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, its structural features suggest potential roles in biological systems, particularly in the context of drug development. Nitro-containing compounds are known to have a wide range of biological activities.

The nitro group can be enzymatically reduced in vivo to form nitroso and hydroxylamino intermediates, which can lead to the production of reactive oxygen and nitrogen species. These species can modulate cellular signaling pathways through mechanisms such as S-nitrosylation of cysteine residues in proteins or nitration of tyrosine residues.

References

- 1. aboundchem.com [aboundchem.com]

- 2. B22176.06 [thermofisher.com]

- 3. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

- 4. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model | PLOS One [journals.plos.org]

- 5. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Amino-3-(2-nitrophenyl)propanoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Amino-3-(2-nitrophenyl)propanoic acid, a pivotal intermediate in the synthesis of complex pharmaceutical compounds. This document outlines its chemical properties, synthesis methodologies, and its significant application in the development of quinoxaline-based therapeutics. Furthermore, it touches upon the emerging potential of its derivatives in modulating key biological pathways.

Core Chemical and Physical Properties

This compound, a derivative of the amino acid phenylalanine, possesses a unique structural arrangement that makes it a valuable building block in organic synthesis. The presence of the nitro group in the ortho position of the phenyl ring significantly influences its reactivity and provides a handle for further chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C9H10N2O4 | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| CAS Number | 35378-63-3 | [2] |

| Appearance | White to pale brown powder/solid | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis of Nitrophenylpropanoic Acid Derivatives: Experimental Protocols

Protocol 1: Synthesis of (2S)-2-amino-3-(4-nitrophenyl)propanoic acid (Illustrative for 2-nitro isomer)

This protocol, adapted from a patented method, details the nitration of L-phenylalanine.[4] It is presented here as a likely adaptable method for the synthesis of the 2-nitro isomer.

Materials:

-

L-phenylalanine

-

95% Sulfuric acid

-

100% Nitric acid

-

Ice

Procedure:

-

Cool a stirred solution of L-phenylalanine (33.37 g) in 95% sulfuric acid (56.1 cm³) to -15°C.

-

Slowly add 100% nitric acid (9.95 cm³) dropwise, ensuring the temperature of the mixture is maintained at -15°C.

-

After the addition is complete, continue stirring the mixture at -15°C for one hour.

-

Pour the reaction mixture onto crushed ice (400 g).

-

Neutralize the resulting solution by the slow addition of an aqueous 30% sodium hydroxide solution, keeping the temperature below 20°C.

-

Adjust the pH of the solution to 5.5.

-

Filter the resulting precipitate, wash with water, and then with ethanol.

-

Dry the solid under reduced pressure at 50°C to yield the final product.

Quantitative Data (for the 4-nitro isomer):

| Parameter | Value |

| Yield | 24.35 g |

| Form | White solid |

| Decomposition Temperature | 230°C |

Protocol 2: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid

This method utilizes o-nitrobenzaldehyde as the starting material.[3]

Materials:

-

o-nitrobenzaldehyde

-

Formic acid

-

Malonic acid

-

Ammonium formate

-

Concentrated hydrochloric acid

-

50% Potassium hydroxide solution

-

Ethyl acetate

-

Water

Procedure:

-

Stir a mixture of o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) at 45°C for 30 minutes.

-

Add ammonium formate (21.3 g, 0.338 mol) to the mixture and increase the temperature to 70°C, stirring for one hour.

-

Continue stirring at 95°C for four hours.

-

Add concentrated hydrochloric acid (50 mL) and maintain the temperature for an additional hour.

-

Cool the reaction mixture and add 25 mL of water.

-

Wash the mixture twice with ethyl acetate (2 x 25 mL).

-

Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the solid.

-

Filter the solid under vacuum to obtain the product.

Quantitative Data:

| Parameter | Value |

| Yield | 18.33 g (64.6%) |

| Form | Yellow solid |

Application as a Pharmaceutical Intermediate: Synthesis of Quinoxalines

A primary application of this compound and its derivatives is in the synthesis of quinoxalines. Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The general synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] this compound is a valuable precursor to the required ortho-phenylenediamine. The nitro group can be readily reduced to an amine, and the propanoic acid side chain can be chemically modified or cleaved to generate the necessary reactive functional groups for cyclization into the quinoxaline ring system.

Potential Role of Derivatives in Modulating the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, producing several neuroactive and immunomodulatory metabolites.[9] Dysregulation of this pathway has been implicated in a range of neurological and psychiatric disorders.[10]

While this compound itself has not been directly shown to modulate this pathway, a structurally related compound, (m-nitrobenzoyl)alanine, has been identified as a potent inhibitor of kynurenine-3-hydroxylase (also known as kynurenine 3-monooxygenase, KMO), a key enzyme in the kynurenine pathway.[10][11] Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites and increasing the levels of the neuroprotective kynurenic acid.[10] This finding suggests that nitrophenyl-containing amino acid derivatives represent a promising scaffold for the design of novel modulators of the kynurenine pathway.

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate. Its utility in the synthesis of quinoxaline-based compounds, which have a broad spectrum of pharmacological activities, is well-established. The synthetic protocols for related isomers provide a strong foundation for its own preparation. Furthermore, the demonstrated activity of a related nitro-containing amino acid derivative as a modulator of the kynurenine pathway opens up new avenues for its potential application in the development of therapeutics for neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique chemical properties of this important building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. aboundchem.com [aboundchem.com]

- 3. Page loading... [guidechem.com]

- 4. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. ijrti.org [ijrti.org]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 11. MODULATION OF THE KYNURENINE PATHWAY IN SEARCH FOR NEW NEUROPROTECTIVE AGENTS - SYNTHESIS AND PRELIMINARY EVALUATION OF (M-NITROBENZOYL)ALANINE, A POTENT INHIBITOR OF KYNURENINE-3-HYDROXYLASE [research.unipg.it]

An In-depth Technical Guide to 2-Amino-3-(2-nitrophenyl)propanoic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to 2-Amino-3-(2-nitrophenyl)propanoic acid (CAS No: 35378-63-3). The information is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, a derivative of phenylalanine, is a solid, typically appearing as a white to off-white powder.[1] Its chemical structure incorporates a nitro group on the phenyl ring, which influences its reactivity and potential biological activity. While detailed experimental data for this specific isomer is limited, the properties of related nitro-substituted phenylalanine derivatives provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C9H10N2O4 | |

| Molecular Weight | 210.19 g/mol | |

| CAS Number | 35378-63-3 | |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically >97% | [1] |

| Synonyms | DL-Phenylalanine, 2-Nitro-2-nitrophenylalanine |

Safety and Handling

Table 2: Summary of Hazard Information and Precautionary Statements

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific target organ toxicity | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Handle with compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a plausible synthetic route can be adapted from the well-established methods for the nitration of phenylalanine to produce its isomers.

Synthesis of this compound

This protocol is adapted from the synthesis of L-p-nitrophenylalanine and should be performed with appropriate safety precautions in a chemical fume hood.

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ammonium Hydroxide solution (28%)

Procedure:

-

In a flask submerged in an ice bath, slowly add a pre-chilled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Gradually add L-phenylalanine to the cold acid mixture with continuous stirring, ensuring the temperature remains low.

-

Once the addition is complete, allow the reaction to proceed at a controlled low temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution to a pH of approximately 7-8 by the slow addition of ammonium hydroxide solution.

-

Allow the mixture to stand, facilitating the precipitation of the product.

-

Collect the solid product by filtration and wash with cold deionized water.

-

Dry the product under vacuum to obtain this compound.

Quality Control and Analysis

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

-

Melting Point: Determine the melting point and compare it to literature values for related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and the position of the nitro group on the phenyl ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and synthesis of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: A plausible workflow for the synthesis of this compound.

Conclusion

This compound is a valuable research chemical with potential applications in various fields. Due to the limited availability of specific safety and experimental data, a cautious approach based on the information for structurally related compounds is essential. The protocols and workflows provided in this guide are intended to serve as a foundation for safe and effective research. It is imperative that all handling and experimental work be conducted by trained personnel in a suitably equipped laboratory environment.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-Amino-3-(2-nitrophenyl)propanoic Acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-nitrophenyl)propanoic acid (2-NPA) is an unnatural amino acid that serves as a valuable tool in peptide chemistry and drug development. Its key feature is the ortho-nitrobenzyl group, which renders it photolabile.[1][2] This property allows for the precise, light-induced cleavage of the peptide backbone at the site of 2-NPA incorporation.[1][2][3] This spatiotemporal control over peptide integrity opens up a range of applications, from the synthesis of cyclic peptides and photocleavable linkers to the light-activated regulation of protein and peptide function.[1][2] These application notes provide a comprehensive overview of the use of 2-NPA in peptide synthesis, including detailed protocols for its incorporation, photocleavage, and analysis.

Key Applications

-

Photocleavable Linkers: 2-NPA can be used as a linker to attach peptides to a solid support during solid-phase peptide synthesis (SPPS). Upon synthesis completion, the peptide can be cleaved from the resin under mild UV irradiation, avoiding the use of harsh chemical reagents.[2]

-

"Caged" Peptides and Proteins: By incorporating 2-NPA into the peptide backbone, the biological activity of the peptide can be "caged" or inactivated. Subsequent exposure to UV light cleaves the backbone, releasing the active peptide or protein fragments with high spatial and temporal resolution.[1][2][3] This is particularly useful for studying cellular processes and for targeted drug delivery.

-

Synthesis of Cyclic Peptides: 2-NPA can be incorporated into a linear peptide chain which is then cyclized. The photolabile nature of 2-NPA allows for the subsequent ring-opening of the cyclic peptide into a linear form upon UV irradiation, which can be advantageous for sequencing and analysis.

Quantitative Data Summary

The efficiency of photocleavage is a critical parameter when using 2-NPA. The following table summarizes key quantitative data from studies on model peptides and proteins.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | 0.07 ± 0.01 | 365 nm irradiation of a model peptide | [1] |

| Cleavage Efficiency | >95% | Model peptide (10 μM) in PBS (pH 7.4) at 365 nm | [1] |

| Cleavage Efficiency | 22 ± 5% | T4 Lysozyme with incorporated 2-NPA after 60 min irradiation (>300 nm) | [1] |

| Maximum Cleavage Efficiency (Protein) | ~30% | Biosynthetically incorporated into proteins; limited by side reactions. | [1] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-2-NPA into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a single Fmoc-protected 2-NPA residue into a growing peptide chain on a solid support using the standard Fmoc/tBu strategy.

Materials:

-

Fmoc-protected this compound (Fmoc-2-NPA)

-

Peptide synthesis resin (e.g., Rink Amide or Wang resin) with the initial amino acid(s) already coupled.

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIEA)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve Fmoc-2-NPA (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated Fmoc-2-NPA solution to the washed resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (3-5 times) and then with DMF again.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates successful coupling).

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired peptide sequence.

Protocol 2: Photocleavage of a 2-NPA Containing Peptide

This protocol describes the cleavage of the peptide backbone at the 2-NPA residue in a purified peptide sample.

Materials:

-

Purified peptide containing a 2-NPA residue, dissolved in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

-

UV lamp with an emission maximum around 365 nm (e.g., a Mercury arc lamp).

-

Quartz cuvette or other UV-transparent reaction vessel.

-

HPLC system for analysis.

-

Mass spectrometer for product identification.

Procedure:

-

Sample Preparation: Prepare a solution of the 2-NPA containing peptide at a known concentration (e.g., 10 μM) in the desired buffer.

-

Irradiation:

-

Transfer the peptide solution to a quartz cuvette.

-

Irradiate the sample with UV light at 365 nm. The irradiation time will depend on the specific peptide, its concentration, and the intensity of the light source. A time course experiment (e.g., taking aliquots at 0, 5, 15, 30, and 60 minutes) is recommended to determine the optimal irradiation time.

-

-

Analysis of Cleavage Products:

-

Following irradiation, analyze the sample by reverse-phase HPLC. The appearance of new peaks corresponding to the cleaved peptide fragments and a decrease in the peak of the full-length peptide will indicate successful cleavage.

-

Collect the fractions corresponding to the cleavage products.

-

Confirm the identity of the cleavage products by mass spectrometry. The expected products are a peptide fragment with a C-terminal carboxylate group and another fragment with an N-terminal cinnoline group.[1]

-

Protocol 3: Characterization of Cleavage Products

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at 220 nm and 280 nm. The 2-nitrophenyl group has a characteristic absorbance that can also be monitored.

2. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is well-suited for accurate mass determination of the peptide fragments.

-

Analysis: Compare the observed masses of the cleavage products with the calculated theoretical masses of the expected C-terminal carboxylate and N-terminal cinnoline fragments.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: For detailed structural elucidation of the cleavage products, 1H and 13C NMR can be employed on purified fragments. This can definitively confirm the formation of the cinnoline derivative at the N-terminus of one of the cleaved peptides.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-NPA.

Caption: Photocleavage mechanism of a 2-NPA containing peptide.

References

Application Notes and Protocols: 2-Amino-3-(2-nitrophenyl)propanoic Acid as a Photocleavable Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-nitrophenyl)propanoic acid, often referred to as ANP (Amino-Nitrophenyl-Propanoic acid), is a versatile photocleavable protecting group (PPG) belonging to the o-nitrobenzyl family of photolabile compounds.[1][2] These protecting groups offer precise spatiotemporal control over the release of bioactive molecules, a critical advantage in fields such as cell biology, neuroscience, and targeted drug delivery.[2][3] By "caging" a functional group on a molecule, its biological activity is temporarily inhibited. Upon irradiation with light of a specific wavelength, typically in the UV-A range, the protecting group is cleaved, releasing the active molecule with high temporal and spatial resolution.[2][4] This non-invasive method of activation avoids the need for chemical reagents that could otherwise interfere with the biological system under study.[1]

The ANP linker has been successfully employed in solid-phase peptide synthesis to create photocleavable peptides and for the development of light-sensitive antibody-drug conjugates.[1][2] Its ability to be incorporated into peptide backbones and subsequently cleaved with UV light makes it a valuable tool for studying dynamic biological processes and for creating innovative therapeutic strategies.[1][2]

Properties of this compound

The key feature of ANP is the o-nitrobenzyl moiety, which undergoes an intramolecular photoreaction upon UV irradiation. This leads to the cleavage of the C-N bond in the propanoic acid backbone, releasing the protected molecule.[1][2]

Key Advantages:

-

Traceless Cleavage: The cleavage process does not require any additional chemical reagents.[1]

-

Spatiotemporal Control: Light allows for precise control over where and when the active molecule is released.[2]

-

Mild Cleavage Conditions: Photocleavage avoids the use of harsh acidic or basic conditions that can damage sensitive biomolecules.[1]

-

Compatibility with Biological Systems: The use of light as a trigger is generally non-invasive and well-tolerated by living cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the photocleavage of nitrophenyl-based protecting groups. While specific data for ANP is limited in the literature, data from the closely related 2-nitrophenylalanine (2-NPA) is included for reference.

| Parameter | Value | Wavelength (nm) | Notes |